molecular formula C8H11ClO4 B15388232 4-Acryloyloxybutyl chloroformate CAS No. 185756-32-5

4-Acryloyloxybutyl chloroformate

Cat. No.: B15388232
CAS No.: 185756-32-5
M. Wt: 206.62 g/mol
InChI Key: HSFWJUIIFWCPBM-UHFFFAOYSA-N
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Description

4-Acryloyloxybutyl chloroformate is a reactive acylating agent characterized by a chloroformate (-OCOCl) group and an acryloyloxy moiety. The compound’s reactivity is governed by both the electrophilic chloroformate group and the unsaturated acrylate group, enabling dual reactivity in acylation and polymerization reactions .

Properties

CAS No.

185756-32-5

Molecular Formula

C8H11ClO4

Molecular Weight

206.62 g/mol

IUPAC Name

4-carbonochloridoyloxybutyl prop-2-enoate

InChI

InChI=1S/C8H11ClO4/c1-2-7(10)12-5-3-4-6-13-8(9)11/h2H,1,3-6H2

InChI Key

HSFWJUIIFWCPBM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCOC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key structural distinctions:

  • Ethyl chloroformate (CAS 541-41-3) : A simpler alkyl chloroformate with a short ethyl chain, widely used in derivatization and carbamate synthesis .
  • Benzyl chloroformate (UN 1739) : Features an aromatic benzyl group, commonly employed in peptide synthesis and protection of amine groups .
  • Isobutyl chloroformate : Branched alkyl structure, utilized in pharmaceutical intermediates and agrochemicals .

Physicochemical Properties

Property 4-Acryloyloxybutyl Chloroformate* Ethyl Chloroformate Benzyl Chloroformate Isobutyl Chloroformate
Molecular Formula C₈H₁₁ClO₄ C₃H₅ClO₂ C₈H₇ClO₂ C₅H₉ClO₂
Molecular Weight (g/mol) ~218.6 108.5 170.6 136.6
Boiling Point (°C) Not reported 95 230 (decomposes) 125–130
Reactivity High (dual acrylate/chloroformate) High (rapid hydrolysis) Moderate (slow hydrolysis) High (branched chain)
Applications Polymer crosslinking, specialty synthesis Derivatization, pharmaceuticals Peptide synthesis Agrochemicals, APIs

Reactivity and Stability

  • Hydrolysis : Lower chloroformates (e.g., ethyl, methyl) hydrolyze rapidly in water, while bulkier derivatives like benzyl and this compound exhibit slower hydrolysis due to steric hindrance .
  • Acylation Efficiency : Ethyl chloroformate reacts readily with amines and alcohols under mild conditions, whereas this compound may require controlled temperatures to prevent premature polymerization of the acrylate group .
  • Thermal Stability : The acryloyloxy group in this compound introduces thermal sensitivity, necessitating storage at low temperatures, unlike more stable derivatives like benzyl chloroformate .

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